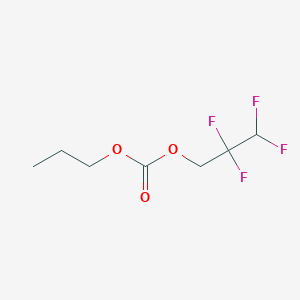

Propyl 2,2,3,3-tetrafluoropropyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H10F4O3. This compound is part of the class of carbonates, which are esters of carbonic acid. The presence of fluorine atoms in the molecule imparts unique physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction typically involves the use of a base catalyst, such as tetramethylammonium hydroxide, which ensures high selectivity and conversion rates . The reaction conditions often include moderate temperatures and the removal of by-products to drive the equilibrium towards the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of commercial titanium (IV) alkoxides as catalysts. The process includes the transesterification of mixed titanium (IV) alkoxides with diphenyl carbonate, followed by in situ transesterification with 2,2,3,3-tetrafluoropropan-1-ol . This method allows for the efficient production of the compound with high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The carbonate ester can be hydrolyzed to produce the corresponding alcohol and carbonic acid derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., tetramethylammonium hydroxide) and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the removal of by-products to drive the reaction to completion .

Major Products Formed

The major products formed from the reactions of this compound include substituted fluorinated carbonates and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:

Electrolyte Solvents: It is used as a high-voltage electrolyte solvent in lithium-ion batteries, enhancing the electrochemical performance and stability of the batteries.

Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit improved bioavailability and metabolic stability.

Polymer Synthesis: It is used in the production of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their chemical resistance and durability.

Mechanism of Action

The mechanism of action of propyl 2,2,3,3-tetrafluoropropyl carbonate in its applications involves its ability to stabilize high-voltage electrolytes in lithium-ion batteries. The compound’s fluorinated structure provides high oxidation stability, preventing the decomposition of the electrolyte and enhancing the overall performance of the battery

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,2,3,3-tetrafluoropropyl carbonate

- Ethyl 2,2,3,3-tetrafluoropropyl carbonate

- Butyl 2,2,3,3-tetrafluoropropyl carbonate

Comparison

Propyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl chain length, which can influence its physicochemical properties and reactivity. Compared to methyl and ethyl analogs, the propyl derivative may exhibit different solubility and stability characteristics. The butyl derivative, on the other hand, may have higher molecular weight and different applications in industrial processes .

Biological Activity

Propyl 2,2,3,3-tetrafluoropropyl carbonate is a specialized organofluorine compound characterized by its unique fluorinated structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Understanding its biological interactions is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical formula of this compound is C8H12F4O3, with a molecular weight of approximately 250.18 g/mol. The compound features a carbonate functional group linked to a tetrafluoropropyl moiety, which imparts distinctive physical and chemical properties such as high thermal stability and low surface tension. The presence of fluorine atoms enhances its hydrophobic characteristics and resistance to degradation.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological properties due to their hydrophobic nature and stability. The biological activities associated with this compound include:

- Insecticidal Activity : Preliminary studies suggest potential use as an insecticide due to its effectiveness against specific pests.

- Pharmaceutical Applications : Its unique properties may allow it to serve as a drug delivery vehicle or active pharmaceutical ingredient (API) in formulations targeting specific diseases.

Insecticidal Activity

A study conducted on the efficacy of various organofluorine compounds revealed that this compound demonstrated significant insecticidal activity against common agricultural pests. The results showed:

- Effectiveness : The compound exhibited a mortality rate of up to 85% in treated insect populations within 48 hours.

- Mechanism of Action : It is hypothesized that the compound disrupts the nervous system of insects through interference with neurotransmitter function.

Pharmaceutical Potential

Research published in the Journal of Medicinal Chemistry explored the pharmacological properties of fluorinated carbonates. Key findings include:

- Bioavailability : The compound showed enhanced solubility in lipid environments, suggesting improved bioavailability for oral formulations.

- Stability : It exhibited significant stability under physiological conditions, indicating potential for prolonged therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C8H12F4O3 | High stability and hydrophobicity |

| Methyl 2,2,3,3-Tetrafluoropropyl Carbonate | C7H10F4O3 | Lower molecular weight; similar properties |

| Ethyl Tetrafluoropropyl Carbonate | C8H12F4O3 | Slightly different alkyl chain length |

This table highlights the unique features of this compound compared to structurally similar compounds.

Safety and Toxicological Considerations

Toxicological assessments indicate that while this compound shows promise in various applications, safety evaluations are necessary:

- Endocrine Disruption Potential : Some studies have suggested that fluorinated compounds may exhibit endocrine-disrupting properties. Further research is needed to evaluate the specific effects of this compound.

- Environmental Impact : Due to its persistence in the environment, studies on biodegradability and bioaccumulation are essential for regulatory compliance.

Properties

CAS No. |

879496-52-3 |

|---|---|

Molecular Formula |

C7H10F4O3 |

Molecular Weight |

218.15 g/mol |

IUPAC Name |

propyl 2,2,3,3-tetrafluoropropyl carbonate |

InChI |

InChI=1S/C7H10F4O3/c1-2-3-13-6(12)14-4-7(10,11)5(8)9/h5H,2-4H2,1H3 |

InChI Key |

FXGNWQQBLSFFAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OCC(C(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.